molecular formula C21H18O7 B11994743 Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate

Cat. No.: B11994743
M. Wt: 382.4 g/mol
InChI Key: FMPFKVCYVZZYCO-UHFFFAOYSA-N
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Description

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is a complex organic compound that features a unique combination of benzodioxin and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with a chromen derivative in the presence of a base such as sodium carbonate (Na2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is unique due to its combination of benzodioxin and chromen structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is a synthetic compound derived from the benzodioxin and chromen frameworks. This compound has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodioxin moiety followed by the introduction of the chromen structure. The reaction conditions often require specific pH levels and catalysts to achieve optimal yields.

Enzyme Inhibition

Research has indicated that derivatives of compounds containing the benzodioxin structure exhibit significant enzyme inhibitory properties. For instance, studies have shown that certain sulfonamide derivatives with benzodioxane moieties have demonstrated potent inhibition against α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Activity of Related Compounds

CompoundTarget EnzymeInhibition (%)
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase78%
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase65%

This table summarizes the inhibition percentages observed in various studies, highlighting the therapeutic potential of these compounds.

Antimicrobial Properties

In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial activity. Compounds with similar structures have been tested against a range of bacterial strains. For example, a study demonstrated that certain alkylaralkyl derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
N-(Alkyl/aralkyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideStaphylococcus aureus22
N-(Alkyl/aralkyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideEscherichia coli18

Case Studies

A notable case study involved a series of synthesized compounds based on the benzodioxin framework. These compounds were subjected to pharmacological evaluations where they exhibited varying degrees of biological activities. The results indicated that modifications in the molecular structure significantly influenced their efficacy against targeted enzymes and microbial strains .

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H18O7/c1-12-20(13-3-6-16-18(9-13)26-8-7-25-16)21(23)15-5-4-14(10-17(15)28-12)27-11-19(22)24-2/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

FMPFKVCYVZZYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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